
9-Bromo-2-oxononanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Bromo-2-oxononanoic acid is an organic compound that belongs to the class of brominated fatty acids It is a derivative of nonanoic acid, where a bromine atom is attached to the ninth carbon and a keto group is present at the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-2-oxononanoic acid can be achieved through several methods. One common approach involves the bromination of 9-oxononanoic acid. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .
Another method involves the ozonolysis of unsaturated fatty acids, such as oleic acid, followed by bromination. The ozonolysis step generates 9-oxononanoic acid, which can then be brominated to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale ozonolysis of unsaturated fatty acids followed by bromination. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
9-Bromo-2-oxononanoic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaS) are used under basic conditions.
Major Products
Oxidation: Nonanoic acid derivatives.
Reduction: 9-Bromo-2-hydroxynonanoic acid.
Substitution: Various substituted nonanoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9-Bromo-2-oxononanoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 9-Bromo-2-oxononanoic acid involves its interaction with various molecular targets. The bromine atom and keto group make it a reactive molecule that can participate in nucleophilic substitution and redox reactions. These interactions can modulate enzyme activity and affect cellular processes. For example, it can inhibit phospholipase A2, an enzyme involved in the arachidonic acid cascade, leading to reduced production of pro-inflammatory eicosanoids.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Oxononanoic acid: Lacks the bromine atom but has similar reactivity due to the keto group.
9-Bromo-nonanoic acid: Lacks the keto group but has similar reactivity due to the bromine atom.
Azelaic acid: A dicarboxylic acid with similar chain length but different functional groups.
Uniqueness
9-Bromo-2-oxononanoic acid is unique due to the presence of both a bromine atom and a keto group, which confer distinct reactivity and potential for diverse applications. Its dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
Propriétés
Numéro CAS |
101181-87-7 |
|---|---|
Formule moléculaire |
C9H15BrO3 |
Poids moléculaire |
251.12 g/mol |
Nom IUPAC |
9-bromo-2-oxononanoic acid |
InChI |
InChI=1S/C9H15BrO3/c10-7-5-3-1-2-4-6-8(11)9(12)13/h1-7H2,(H,12,13) |
Clé InChI |
URHYALKKCPXTSY-UHFFFAOYSA-N |
SMILES canonique |
C(CCCC(=O)C(=O)O)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




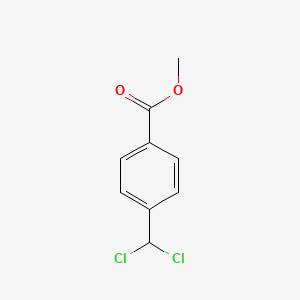
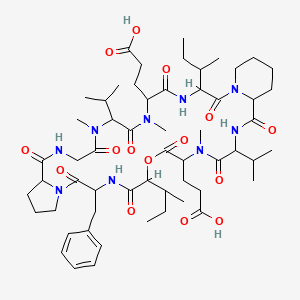
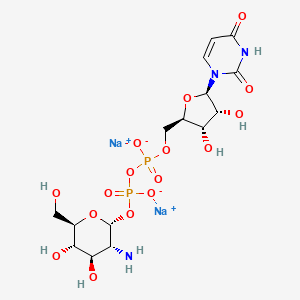
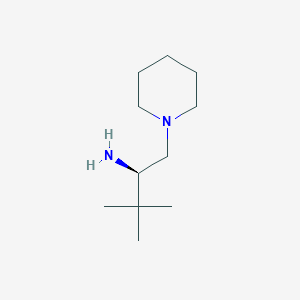
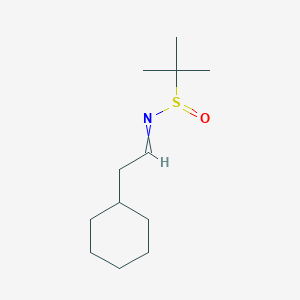
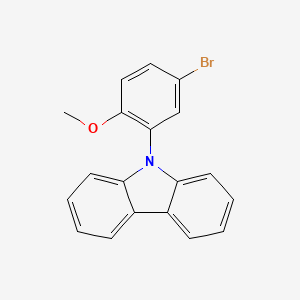
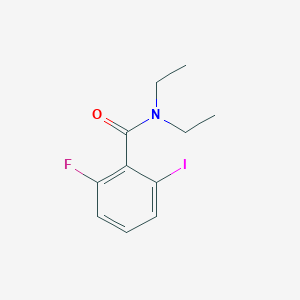


![4,4'-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077467.png)

![2-[(1R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]acetonitrile](/img/structure/B14077480.png)
